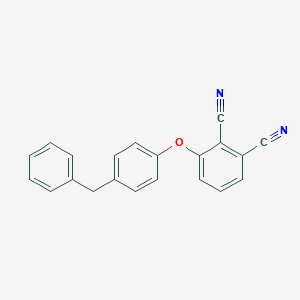

3-(4-Benzylphenoxy)phthalonitrile

Description

Properties

Molecular Formula |

C21H14N2O |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

3-(4-benzylphenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C21H14N2O/c22-14-18-7-4-8-21(20(18)15-23)24-19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12H,13H2 |

InChI Key |

LKQDBLCKXBARPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Steric and Electronic Effects

- Benzylphenoxy vs. Tritylphenoxy: The trityl group in 4-(4-tritylphenoxy)phthalonitrile introduces significant steric hindrance, limiting molecular mobility and enabling regioselective phthalocyanine formation. In contrast, the benzylphenoxy group balances moderate bulk with improved solubility in organic solvents, facilitating polymer blending .

- Hydrazinylphenoxy: The hydrazine group in 4-(hydrazinylphenoxy)phthalonitrile enhances metal ion coordination, enabling selective Fe³⁺ detection with a limit of detection (LOD) of 0.12 µM and a linear range of 0–50 µM, outperforming many fluorescent sensors .

Thermal and Mechanical Properties

Thermal Stability

- Phosphate-Bridged Phthalonitriles (DPPPP): Networks derived from bis(3-(3,4-dicyanophenoxy)phenyl)phenyl phosphate exhibit superior thermal oxidative resistance, retaining >90% mass at 500°C in air due to phosphate-mediated char formation .

- POSS-Phthalonitrile Blends: Blending phthalonitrile with POSS increases glass transition temperatures (Tg) by 20–30°C compared to epoxy blends, achieving Tg > 300°C. The inorganic silsesquioxane cage enhances ceramic-like stability .

- This compound: While specific Tg data are unavailable for this compound, analogous benzyl-substituted phthalonitriles typically exhibit Tg values ~250–280°C, lower than phosphate or POSS-modified variants but higher than non-bulky derivatives .

Mechanical Performance

- Crosslinked Networks: Molecular dynamics (MD) simulations of phthalonitrile networks predict Young’s moduli of 2.5–3.0 GPa, aligning with experimental values. The benzylphenoxy group may reduce crosslink density slightly due to steric effects, whereas POSS hybrids improve flexural strength by up to 80% .

Electronic and Optical Properties

- Dielectric Applications: Phthalonitrile resins with aromatic substituents (e.g., benzylphenoxy) show low dielectric loss (tan δ < 0.01 at 1 MHz), making them suitable for high-frequency electronics. Annealing induces polyaromatic structures, enabling electrical conductivity up to 10⁻² S/cm .

- Photodynamic Therapy: Fluorinated phthalocyanines derived from dimethylamino-phenoxy phthalonitriles exhibit strong absorption in the 600–800 nm range, critical for deep-tissue photodynamic applications. The benzylphenoxy group’s electron-donating nature may similarly enhance photosensitivity .

Preparation Methods

Reaction of 4-Benzylphenol with 3-Nitrophthalonitrile

The most widely reported method involves the reaction of 4-benzylphenol with 3-nitrophthalonitrile in anhydrous dimethylformamide (DMF) under inert atmosphere. Potassium carbonate (K₂CO₃) serves as the base, facilitating the deprotonation of the phenolic hydroxyl group and subsequent nucleophilic attack on the nitro-activated phthalonitrile.

Procedure

-

4-Benzylphenol (10.86 mmol) and 3-nitrophthalonitrile (10.86 mmol) are dissolved in dry DMF (43 mL).

-

Finely ground K₂CO₃ (27.17 mmol) is added incrementally over 2 hours under nitrogen.

-

The mixture is stirred at 60°C for 96 hours, then quenched in ice-water.

-

The precipitate is filtered, washed with water, and recrystallized from ethanol.

Mechanistic Insights

The nitro group at the 3-position of phthalonitrile activates the aromatic ring for nucleophilic substitution. The benzylphenoxide ion attacks the electron-deficient carbon, displacing the nitro group (Fig. 1). Side products may arise from incomplete substitution or oxidation of the benzyl group, necessitating rigorous purification.

Alternative Synthetic Routes and Catalytic Modifications

Solvent and Base Optimization

Replacing DMF with acetonitrile and using milder bases (e.g., NaHCO₃) reduces side reactions but extends reaction time to 120 hours. For example, a 50.7% yield was achieved using K₂CO₃ in acetonitrile at 50°C for 8 hours.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

¹H-NMR (400 MHz, CDCl₃)

¹³C-NMR (101 MHz, CDCl₃)

Mass Spectrometry

Reaction Optimization and Challenges

Temperature and Time Dependence

Higher temperatures (>60°C) accelerate side reactions, such as nitrile hydrolysis or benzyl oxidation, reducing yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.